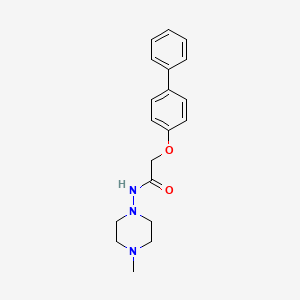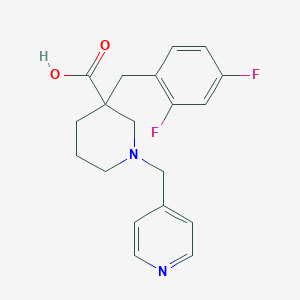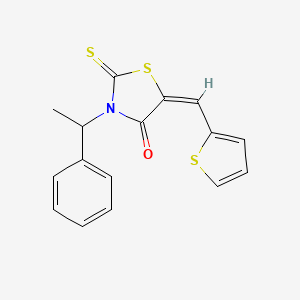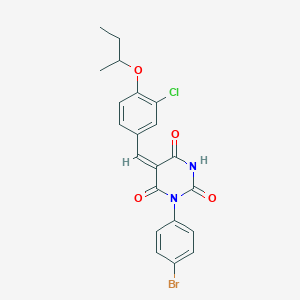![molecular formula C11H9N3OS B5396791 2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MOTBN and has been synthesized through various methods. The purpose of
Mecanismo De Acción
The mechanism of action of MOTBN is not fully understood. However, studies have shown that MOTBN inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MOTBN also exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth. In material science, MOTBN exhibits good electron transport properties due to its high electron affinity and low ionization potential.
Biochemical and Physiological Effects
MOTBN has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, MOTBN exhibits antitumor and antimicrobial activities. Studies have shown that MOTBN inhibits the growth of various cancer cell lines and exhibits potent antimicrobial activity against gram-negative and gram-positive bacteria. In material science, MOTBN exhibits good electron transport properties and can be used as an electron transport material in OLEDs and OFETs. In agriculture, MOTBN promotes the growth of various plants and can be used as a natural plant growth regulator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOTBN has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. Another advantage is that it exhibits potent antitumor and antimicrobial activities, making it a potential candidate for drug development. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity. Another limitation is that it exhibits low solubility in water, which limits its potential applications in aqueous systems.
Direcciones Futuras
There are several future directions for the study of MOTBN. One direction is to optimize its antitumor and antimicrobial activities by understanding its mechanism of action. Another direction is to study its potential applications in material science, such as in OLEDs and OFETs. Additionally, further studies can be conducted to understand its potential as a plant growth regulator and its impact on the environment. Overall, the study of MOTBN has significant potential for various applications and warrants further investigation.
Métodos De Síntesis
MOTBN can be synthesized through various methods, including the reaction of 2-chloromethylbenzonitrile and 5-methyl-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction yields MOTBN as a white crystalline solid with a melting point of 147-149°C. Other methods of synthesis include the reaction of 2-(bromomethyl)benzonitrile and 5-methyl-1,3,4-oxadiazole-2-thiol in the presence of a base.
Aplicaciones Científicas De Investigación
MOTBN has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, MOTBN has been studied for its antitumor and antimicrobial activities. Studies have shown that MOTBN inhibits the growth of various cancer cell lines and exhibits potent antimicrobial activity against gram-negative and gram-positive bacteria. In material science, MOTBN has been studied for its potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Studies have shown that MOTBN exhibits good electron transport properties and can be used as an electron transport material in OLEDs and OFETs. In agriculture, MOTBN has been studied for its potential as a plant growth regulator. Studies have shown that MOTBN promotes the growth of various plants and can be used as a natural plant growth regulator.
Propiedades
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-8-13-14-11(15-8)16-7-10-5-3-2-4-9(10)6-12/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOHGPEBRQTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)SCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)







![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)